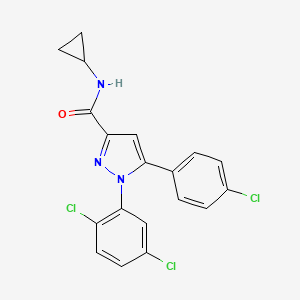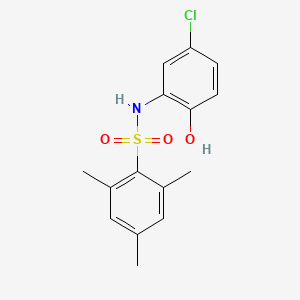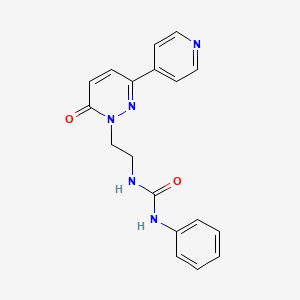
1-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-3-phenylurea is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as OP3PU and is known for its unique chemical structure and properties. In
Mechanism of Action
The mechanism of action of OP3PU is not fully understood, but it is believed to exert its effects by inhibiting various signaling pathways involved in cancer cell proliferation and survival. It has been shown to inhibit the activity of several enzymes involved in the regulation of cell cycle progression and DNA replication, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
OP3PU has been shown to exhibit several biochemical and physiological effects, including inhibition of cancer cell proliferation, induction of apoptosis, anti-inflammatory, and antioxidant activity. It has also been shown to exhibit low toxicity in normal cells, making it a potential candidate for the development of anticancer drugs.
Advantages and Limitations for Lab Experiments
One of the major advantages of using OP3PU in lab experiments is its potent inhibitory activity against several cancer cell lines. Additionally, it exhibits low toxicity in normal cells, making it a promising candidate for further development as an anticancer drug. However, one of the major limitations of using OP3PU in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on OP3PU. One area of research could be the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies could be conducted to elucidate the mechanism of action of OP3PU and to identify potential targets for its anticancer activity. Finally, preclinical studies could be conducted to evaluate the safety and efficacy of OP3PU as a potential therapeutic agent for the treatment of cancer and other inflammatory diseases.
Conclusion
In conclusion, OP3PU is a synthetic compound that exhibits potent inhibitory activity against several cancer cell lines and possesses anti-inflammatory and antioxidant properties. It has potential applications in various fields of research, including the development of anticancer drugs and the treatment of inflammatory diseases. Although there are limitations to its use in lab experiments, further research on OP3PU could lead to the development of new and innovative therapies for the treatment of cancer and other diseases.
Synthesis Methods
The synthesis of OP3PU involves the condensation reaction of 2-amino-4-(4-pyridyl) pyridazine with 1-(2-bromoethyl) benzene and subsequent reaction with phenyl isocyanate. The final product is obtained after purification and characterization using various spectroscopic techniques.
Scientific Research Applications
OP3PU has been studied extensively for its potential applications in various fields of research. It has been shown to exhibit potent inhibitory activity against several cancer cell lines, making it a potential candidate for the development of anticancer drugs. Additionally, OP3PU has been shown to possess anti-inflammatory and antioxidant properties, making it a promising therapeutic agent for the treatment of various inflammatory diseases.
properties
IUPAC Name |
1-[2-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)ethyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c24-17-7-6-16(14-8-10-19-11-9-14)22-23(17)13-12-20-18(25)21-15-4-2-1-3-5-15/h1-11H,12-13H2,(H2,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVGHKCRBSOQQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

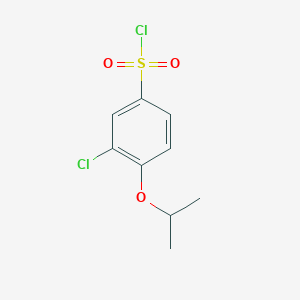
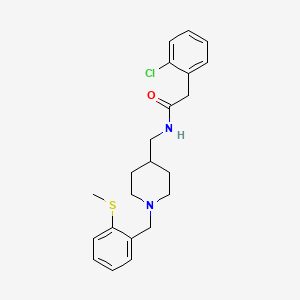
![3,4-dimethoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B3001664.png)

![Ethyl 2-{[(3-iodophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3001668.png)

![N-(2-chlorophenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3001671.png)
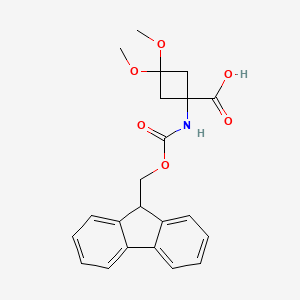
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B3001675.png)
![1-Azabicyclo[2.2.2]octan-3-yl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;butanedioic acid](/img/no-structure.png)


